L-Serine-1-13C

Übersicht

Beschreibung

L-Serine-1-13C is a non-essential amino acid that plays an important role in protein synthesis and other metabolic functions . Its isotope-labeled counterparts are often used in NMR-based research studies designed to probe structure, dynamics, and binding of biological macromolecules .

Synthesis Analysis

L-Serine is produced from 3-phosphoglycerate in a multistep biosynthesis catalyzed by phosphoglycerate dehydrogenase (PGDH), phosphoserine aminotransferase (PSAT), and phosphoserine phosphatase (PSP) .Molecular Structure Analysis

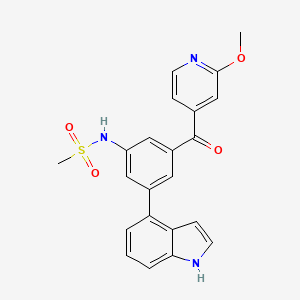

The molecular formula of L-Serine-1-13C is HOCH2CH(NH2)COOH . The molecular weight is 106.09 .Chemical Reactions Analysis

L-Serine plays a role in cell growth and development (cellular proliferation) . The conversion of L-serine to glycine by serine hydroxymethyltransferase results in the formation of the one-carbon units necessary for the synthesis of the purine bases, adenine, and guanine .Physical And Chemical Properties Analysis

L-Serine-1-13C has a molecular weight of 106.09 . It is a solid substance with a white to off-white color .Wissenschaftliche Forschungsanwendungen

Biomolecular NMR

L-Serine-1-13C is often used in Nuclear Magnetic Resonance (NMR) based research studies . These studies are designed to probe the structure, dynamics, and binding of biological macromolecules .

Clinical Mass Spectrometry

In Clinical Mass Spectrometry (MS) , L-Serine-1-13C can be used as a standard for quantification and identification of compounds .

Metabolism Studies

L-Serine-1-13C plays an important role in metabolism studies . It helps in understanding the metabolic pathways and functions of L-Serine in the body .

Metabolomics

In Metabolomics , a field that deals with the comprehensive analysis of metabolites in biological samples, L-Serine-1-13C is used for tracing the fate of L-Serine in metabolic pathways .

Proteomics

In Proteomics , the large-scale study of proteins, L-Serine-1-13C is used to label proteins for identification and quantification .

Neurological Research

L-Serine plays a vital role in the central nervous system. It is essential for neural differentiation and survival . L-Serine shows potential as a protective agent in various neurological diseases and neurodegenerative disorders .

Therapeutic Potential

L-Serine has been utilized in a myriad of ways to treat a vast array of neurological diseases ranging from epilepsy to Alzheimer’s Disease . L-Serine treatment has been shown to improve behavior, EEG, and seizure frequency in certain variants .

Cell Proliferation and Development

L-Serine plays a crucial role in cell proliferation and development . It acts as a precursor to crucial molecules required for these processes .

Wirkmechanismus

Target of Action

L-Serine-1-13C is the 13C-labeled version of L-Serine . L-Serine is a non-essential amino acid that plays a central role in cellular proliferation . It is involved in protein synthesis and other metabolic functions .

Mode of Action

L-Serine-1-13C, like its non-labeled counterpart, interacts with various targets within the cell. It is a precursor for several neurotransmitters and plays a crucial role in the synthesis of proteins, purines, and pyrimidines . It also contributes to the production of phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate .

Biochemical Pathways

L-Serine is synthesized from glucose via the phosphorylated pathway, employing 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase . It is also a precursor of two relevant coagonists of NMDA receptors: glycine (through the enzyme serine hydroxymethyltransferase), which preferentially acts on extrasynaptic receptors, and D-serine (through the enzyme serine racemase), dominant at synaptic receptors .

Pharmacokinetics

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It regulates the release of several cytokines in the brain under some neuropathological conditions to recover cognitive function, improve cerebral blood flow, inhibit inflammation, promote remyelination, and exert other neuroprotective effects on neurological injury .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-hydroxy(113C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-NSQKCYGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([13C](=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901001838 | |

| Record name | (1-~13~C)Serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Serine-1-13C | |

CAS RN |

81201-84-5 | |

| Record name | L-Serine-1-13C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081201845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-~13~C)Serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901001838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methylcyclohexyl)carbonyl]-N-pyridin-4-yltryptophanamide](/img/structure/B1675260.png)

![(3S,4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-naphthalen-1-ylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[1-[[(2S)-1-amino-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]-3-hydroxy-6-methylheptanamide](/img/structure/B1675262.png)

![N-[(4-cyanophenyl)methyl]-6-[4-(2-phenylphenyl)piperazin-1-yl]hexanamide](/img/structure/B1675264.png)